molecular formula C7H11NO3 B2845143 2-[(2-Methylcyclopropyl)formamido]acetic acid CAS No. 926260-43-7

2-[(2-Methylcyclopropyl)formamido]acetic acid

Cat. No.: B2845143
CAS No.: 926260-43-7
M. Wt: 157.169
InChI Key: VARNMFDSVDPUCG-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclopropyl)formamido]acetic acid is a cyclopropane-containing carboxylic acid derivative featuring a formamido substituent on the methylcyclopropyl moiety. This compound belongs to a class of molecules where cyclopropane rings are integrated into bioactive scaffolds, often influencing conformational rigidity and metabolic stability.

Properties

IUPAC Name

2-[(2-methylcyclopropanecarbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARNMFDSVDPUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylcyclopropyl)formamido]acetic acid typically involves the reaction of 2-methylcyclopropylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylcyclopropyl)formamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylcyclopropyl)formamido]acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(2-Methylcyclopropyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects : Fluorination in 2-(2-Fluoro-1-methylcyclopropyl)acetic acid increases polarity and collision cross-section (CCS), suggesting distinct mass spectrometry profiles .

Functional Group Diversity: Mercaptomethyl (in Montelukast intermediates) and amino substituents (e.g., 2-[cyclopropyl(methyl)amino]acetic acid) modify solubility and reactivity, with thiols enabling disulfide bond formation .

Physicochemical and Spectroscopic Comparisons

  • Collision Cross-Section (CCS): The fluorinated analog exhibits a CCS of 129.2 Ų for [M+H]+, while amino-substituted derivatives (e.g., 2-[cyclopropyl(methyl)amino]acetic acid) may show lower CCS due to reduced steric bulk .
  • Synthetic Routes: Multi-step syntheses involving Knoevenagel condensation (for phenolic analogs) and hydrolysis are common across cyclopropane derivatives .
  • Solubility: The formamido group likely enhances aqueous solubility compared to non-polar cyclopropane analogs but may reduce membrane permeability relative to thiol-containing variants .

Biological Activity

2-[(2-Methylcyclopropyl)formamido]acetic acid (also known as compound 926260-43-7) is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-methylcyclopropylamine with chloroacetic acid. The reaction proceeds through the formation of an intermediate that is hydrolyzed to yield the final product. Common solvents used in this synthesis include water and ethanol, often under catalytic conditions to enhance yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator of enzymatic reactions, influencing metabolic pathways and signal transduction processes. The unique structural features, including the cyclopropyl ring and formamido group, contribute to its distinct chemical reactivity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence pointing towards a reduction in inflammatory markers in vitro.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Enzyme Interaction Study : A study conducted on enzyme-substrate interactions demonstrated that the compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting potential therapeutic applications in metabolic disorders .
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
  • Inflammatory Response Modulation : Research focusing on inflammatory pathways showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages, supporting its role in anti-inflammatory therapy .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-[(2-Methylcyclopropyl)carbonyl]aminoacetic acidCarbonyl group instead of formamidoModerate enzyme inhibition
2-[(2-Methylcyclopropyl)amino]acetic acidAmino group presentLimited antimicrobial properties
2-[(2-Methylcyclopropyl)carbamoyl]acetic acidCarbamoyl groupEnhanced anti-inflammatory effects

The presence of the formamido group in this compound appears to confer distinct biological activities compared to its analogs.

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